![molecular formula C12H12ClN3O3S B451558 methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B451558.png)
methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Formation of the Thiophene Ring: The thiophene ring is typically synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Pyrazole and Thiophene Rings: The final step involves the coupling of the pyrazole and thiophene rings through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学的研究の応用
Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and materials science.
作用機序
The mechanism of action of methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
- Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate .
- Hydrazine-coupled pyrazole derivatives .
- Pyrazolo[1,5-a]pyrimidines .
Uniqueness
Methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of a pyrazole and thiophene ring, along with the presence of chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H12ClN3O3S |
|---|---|
分子量 |
313.76g/mol |
IUPAC名 |
methyl 3-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3S/c1-6-8(13)9(15-16(6)2)11(17)14-7-4-5-20-10(7)12(18)19-3/h4-5H,1-3H3,(H,14,17) |
InChIキー |
YSPKTZVHFBWWCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(SC=C2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]quinoline](/img/structure/B451476.png)
![Diethyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B451478.png)
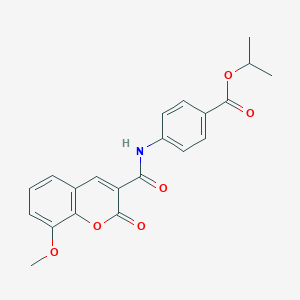
![2-Amino-7,7-dimethyl-5-oxo-1,4-bis[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451482.png)
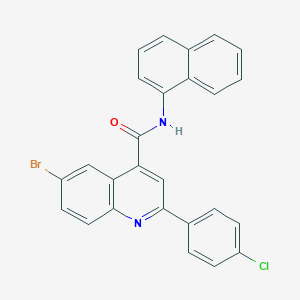
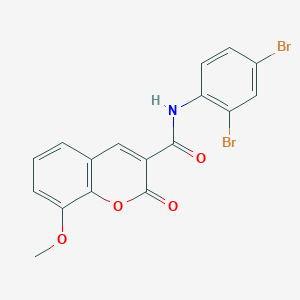
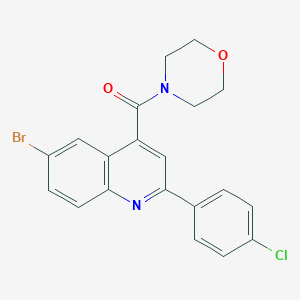
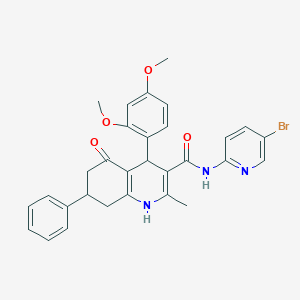
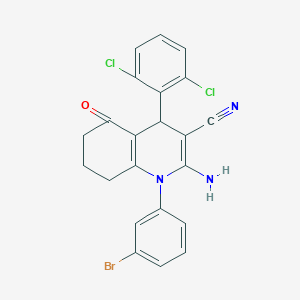
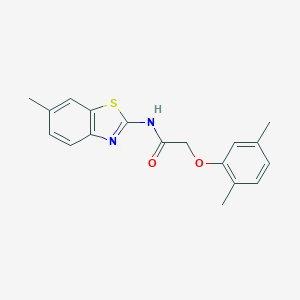
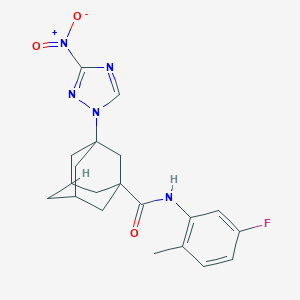
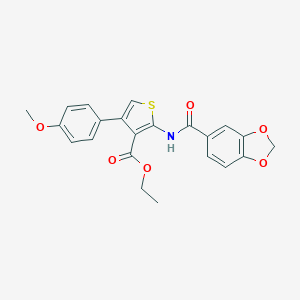

![butyl 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B451498.png)
